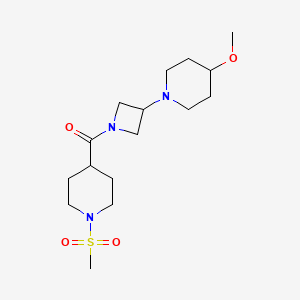![molecular formula C15H18F3NO5 B2563459 (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1212864-57-7](/img/structure/B2563459.png)
(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid is a chiral molecule that is part of a class of compounds known for their tert-butoxycarbonyl (Boc) protected amino acids. These compounds are significant in the synthesis of peptides and various organic molecules, where the Boc group serves as a protective group for the amino functionality during the synthetic process.
Synthesis Analysis
The synthesis of related Boc-protected amino acids typically involves the protection of the amino group with a Boc group, followed by further functionalization of the molecule. For instance, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate . Another related compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, was synthesized starting from l-DOPA, which underwent protection and iodination . These methods highlight the multistep nature of synthesizing such compounds, which often require careful control of reaction conditions to maintain the integrity of the chiral centers.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of a Boc group attached to the nitrogen of the amino acid. The crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group can be on the same side of a planar ring, indicating the potential for steric interactions that can influence the overall molecular conformation .
Chemical Reactions Analysis
Boc-protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, allowing the amino group to participate in peptide bond formation . The presence of other functional groups, such as the trifluoromethoxy group in the compound of interest, can also influence the reactivity and the types of reactions the molecule can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall molecular structure. For example, the presence of a Boc group increases the steric bulk and can affect the solubility and reactivity of the compound. The trifluoromethoxy group is known to be electron-withdrawing, which can impact the acidity of adjacent protons and the stability of the molecule. The specific properties of (2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid would be expected to reflect these general trends, although the exact values would require empirical determination.
Aplicaciones Científicas De Investigación
Environmental Remediation and Soil Science
Compounds structurally related to "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid" have been studied for their interactions with soil, particularly in the context of herbicide sorption. Werner, Garratt, and Pigott (2012) compiled data on the sorption of phenoxy herbicides to soil and minerals, which could be relevant to understanding how similar compounds interact with environmental matrices. Their research highlights the influence of soil parameters like pH, organic carbon content, and iron oxides on sorption behavior, suggesting potential applications in environmental remediation strategies (Werner, Garratt, & Pigott, 2012).
Biodegradation and Environmental Fate
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed by Thornton et al. (2020), providing insights into the microbial degradation pathways of ether oxygenates. This information could be extrapolated to similar compounds, including "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid", to understand their environmental fate and potential for bioremediation (Thornton et al., 2020).
Antioxidant and Chemopreventive Properties
Recent studies have explored the antioxidant and potential chemopreventive properties of compounds related to "(2S)-2-[(Tert-butoxy)carbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid". Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and biological samples. The review also addresses the toxicity concerns of SPAs and their transformation products, indicating a need for further research into safer and more environmentally friendly antioxidants (Liu & Mabury, 2020).
Bioaccumulation and Environmental Persistence
The bioaccumulation and environmental persistence of perfluorinated acids have been critically reviewed, with a focus on their detection in wildlife and potential health implications. Conder et al. (2008) discuss the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), highlighting the need for more research to fully understand the environmental and health impacts of these compounds. Their findings are relevant for assessing the environmental behavior of related compounds, including those with trifluoromethoxy groups (Conder et al., 2008).
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFZVYLKTUKNA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)

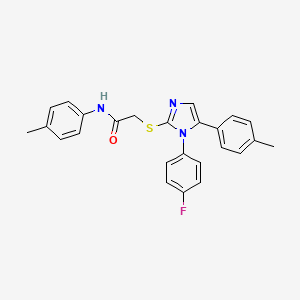


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)
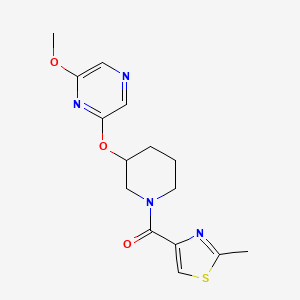
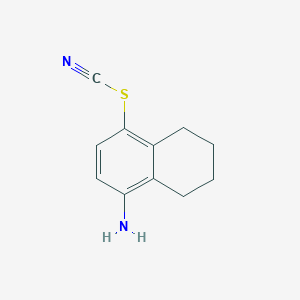

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)
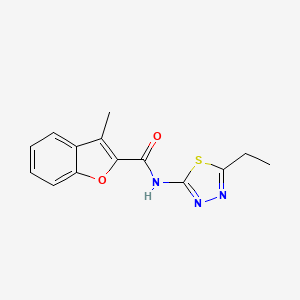
![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B2563395.png)
